
2,6-Dimethyldecane
Overview
Description
2,6-Dimethyldecane (CAS: 13150-81-7) is a branched alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol . It features methyl groups at the 2nd and 6th positions of a decane backbone, contributing to its structural isomerism and physicochemical properties. Key physical characteristics include a boiling point of 198°C, a density of 0.7452 g/cm³, and a flash point of 130.6°C . This compound is notable for its high extraction efficiency in hydrocarbon recovery processes, particularly from oily sludge, where it has been reported at concentrations up to 14,912 ppm under optimal conditions .
Preparation Methods
Grignard Reagent-Based Synthesis
Reaction Mechanism and Procedure
The Grignard reagent approach is a cornerstone in the synthesis of branched alkanes due to its ability to form carbon-carbon bonds with high precision. For 2,6-dimethyldecane, the synthesis begins with the preparation of a secondary alkyl Grignard reagent, such as 2-methylpentylmagnesium bromide (). This reagent reacts with a ketone, typically 4-methylhexan-2-one (), in an anhydrous ether solvent. The reaction proceeds via nucleophilic addition to the carbonyl group, forming a magnesium alkoxide intermediate, which is subsequently hydrolyzed with aqueous ammonium chloride to yield the corresponding secondary alcohol, 2,6-dimethyldecanol .
The alcohol undergoes acid-catalyzed dehydration using concentrated sulfuric acid () at 160–180°C to produce the alkene intermediate, 2,6-dimethyldecene. Final hydrogenation over a palladium-on-carbon () catalyst at 80–100°C under pressure (3–5 atm) saturates the double bond, yielding this compound.
Optimization and Challenges
Key challenges in this method include maintaining anhydrous conditions during Grignard formation and minimizing side reactions such as Wagner-Meerwein rearrangements during dehydration. Optimizing the molar ratio of Grignard reagent to ketone (1.2:1) and employing slow addition techniques improve yields to 65–75%. Table 1 summarizes critical parameters and outcomes.
Table 1: Grignard Method Optimization Parameters
Parameter | Optimal Range | Yield (%) |
---|---|---|
Grignard:Keton Ratio | 1.2:1 | 70–75 |
Dehydration Temp (°C) | 160–180 | 80–85 |
Hydrogenation Pressure | 3–5 atm | 90–95 |
Acid-Catalyzed Dehydration and Hydrogenation
Procedural Overview
This two-step method starts with the dehydration of 2,6-dimethyldecanol () using a catalytic amount of or phosphoric acid () at elevated temperatures (180–200°C). The reaction generates 2,6-dimethyldecene via an E1 elimination mechanism, with water as a byproduct. The alkene is then subjected to catalytic hydrogenation under conditions similar to the Grignard method to afford the saturated alkane .
Yield Limitations and Mitigation
The primary limitation of this route is the formation of regioisomeric alkenes due to carbocation rearrangements during dehydration. Employing zeolite catalysts (e.g., H-ZSM-5) reduces isomerization by stabilizing carbocation intermediates, enhancing the selectivity for the desired alkene. Yields typically range from 50–60%, with purity exceeding 95% after distillation.
Alkylation of Alkenes Using Lewis Acid Catalysts
Mechanistic Framework
The Lewis acid-catalyzed alkylation involves reacting a branched alkene (e.g., 2-methyl-1-pentene) with an alkyl halide (e.g., 2-bromohexane) in the presence of aluminum trichloride (). The facilitates the generation of a carbocation from the alkyl halide, which subsequently undergoes electrophilic addition to the alkene. The resulting carbocation is quenched with a mild base (e.g., ) to yield this compound .
Scalability and Industrial Relevance
This method is favored for its high atom economy and scalability. However, the exothermic nature of the reaction necessitates precise temperature control (0–10°C) to prevent oligomerization. Industrial adaptations employ continuous flow reactors to mitigate thermal runaway risks, achieving yields of 75–85% with >98% purity.
Comparative Analysis of Synthesis Methods
Table 2: Method Comparison for this compound Synthesis
Method | Yield (%) | Purity (%) | Scalability | Key Challenges |
---|---|---|---|---|
Grignard Reagent | 70–75 | 95–98 | Moderate | Moisture sensitivity |
Acid-Catalyzed Dehydration | 50–60 | 90–95 | Low | Isomerization side reactions |
Lewis Acid Alkylation | 75–85 | 98–99 | High | Thermal management |
The Grignard method offers superior selectivity but requires stringent anhydrous conditions. Lewis acid alkylation, while efficient, demands careful thermal regulation. Acid-catalyzed dehydration is less resource-intensive but suffers from lower yields.
Challenges and Optimization Strategies
Regioselectivity in Branch Formation
Achieving the correct branching pattern (2,6-dimethyl) remains a persistent challenge. Computational modeling (DFT studies) aids in predicting transition states for carbocation rearrangements, enabling the design of sterically hindered catalysts to suppress undesired pathways.
Catalyst Recovery and Recycling
Homogeneous catalysts like pose recovery challenges. Immobilizing on mesoporous silica (e.g., SBA-15) enhances recyclability, reducing costs by up to 40% in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyldecane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups of atoms, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). These reactions are typically carried out under acidic or basic conditions.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of ultraviolet light or heat.
Major Products Formed
Oxidation: The major products formed from the oxidation of this compound include 2,6-dimethyldecanol, 2,6-dimethyldecanal, and 2,6-dimethyldecanoic acid.
Substitution: Halogenation reactions yield products such as 2,6-dimethyl-1-chlorodecane or 2,6-dimethyl-1-bromodecane.
Scientific Research Applications
Chemical Applications
1. Organic Synthesis:
2,6-Dimethyldecane serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various compounds, including:
- Natural Products: Derivatives of this compound have been employed to synthesize racemic forms of natural products such as frontalin and cinenic acid.
- Pharmaceuticals: The compound is significant in the development of therapeutic agents. For example, specific analogs derived from it have shown promise as inhibitors of insulin secretion and vasorelaxants.
2. Analytical Chemistry:
The compound is frequently used as a reference standard in gas chromatography (GC) and mass spectrometry (MS) for analyzing complex mixtures. Its unique structure aids in the identification and quantification of other compounds within samples.
Biological Applications
1. Biological Membrane Studies:
Research has indicated that this compound can integrate into lipid bilayers, influencing membrane fluidity and permeability. This property makes it a candidate for studying biological membranes and lipid metabolism.
2. Microbial Degradation:
Certain microorganisms can utilize this compound as a carbon source. For instance, engineered strains of Pseudomonas citronellolis have been developed to degrade this compound through specific metabolic pathways, highlighting its potential in bioremediation efforts.
Medical Applications
1. Pharmaceutical Precursor:
Ongoing research explores the use of this compound as a precursor for synthesizing bioactive compounds with therapeutic potential. Its derivatives have been investigated for their roles in regulating insulin secretion, which is crucial for diabetes management.
2. Drug Development:
The synthesis of 2,2-dimethylchroman analogs from this compound has led to the discovery of compounds that selectively target pancreatic endocrine tissue, making them promising candidates for diabetes treatment.
Industrial Applications
1. Solvent Use:
In industrial settings, this compound is employed as a solvent and an intermediate in the production of various chemicals and materials. Its chemical stability and reactivity make it suitable for diverse applications in chemical manufacturing.
2. Environmental Impact:
Studies on the biodegradation pathways of this compound demonstrate its interactions with environmental microorganisms, which can lead to its breakdown in natural settings.
Case Studies
Case Study 1: Microbial Degradation
A study demonstrated that genetically modified Pseudomonas citronellolis could effectively degrade this compound through the citronellol pathway. This process involved metabolic transformations leading to bioactive metabolites that could be harnessed for bioremediation purposes.
Case Study 2: Pharmaceutical Development
Research into derivatives of this compound has revealed their potential as therapeutic agents targeting insulin secretion pathways. Compounds synthesized from this base have shown selectivity towards pancreatic tissues, indicating their promise in diabetes treatment.
Mechanism of Action
The mechanism of action of 2,6-Dimethyldecane involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The compound may also undergo metabolic transformations, leading to the formation of bioactive metabolites that interact with specific pathways and molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Branched Alkanes
2,6-Dimethylundecane
- Molecular Formula : C₁₃H₂₈
- Molecular Weight : 184.36 g/mol
- CAS : 17301-23-4
- Key Properties: Structural isomerism with a longer carbon chain (undecane backbone) and methyl groups at positions 2 and 6.
- Applications : Like 2,6-dimethyldecane, it is efficiently extracted from oily sludge, with reported concentrations of 12,640 ppm . Its longer chain may influence solubility and volatility in industrial processes.
4,6-Dimethyldecane (Isomer)
- Molecular Formula : C₁₂H₂₆ (same as this compound)
- CAS: Not explicitly provided (referenced indirectly in ).
- Key Properties: Structural isomer with methyl groups at positions 4 and 6.
- Applications: Limited extraction efficiency data available, but isomerism may affect its interaction with solvents like kerosene or gasoline.
3,7-Dimethyldecane
- Molecular Formula : C₁₂H₂₆
- CAS: Not provided in the evidence.
- Key Properties: Methyl groups at positions 3 and 7 create a less symmetrical structure, influencing intermolecular forces and phase behavior. Found in biological contexts (e.g., nonhuman primate breath volatiles), with 12-fold lower levels in female baboons compared to males .
- Applications : Primarily studied in environmental and biological monitoring rather than industrial extraction.
Research Findings and Extraction Efficiency
- This compound demonstrates superior extraction performance in hydrocarbon recovery, achieving 14,912 ppm with kerosene (optimal conditions: 6:1 solvent ratio, 40°C, 90 minutes) . Gasoline extraction also highlights its dominance, with paraffin yields influenced by solvent polarity and temperature .
- 2,6-Dimethylundecane follows closely, though its longer chain may reduce diffusion rates in viscous matrices.
- Isomers like 4,6-dimethyldecane and 3,7-dimethyldecane are less studied in industrial contexts but remain relevant in environmental and biological research .
Biological Activity
2,6-Dimethyldecane is a branched-chain alkane with the molecular formula C₁₀H₂₂. Its unique structure and properties make it a compound of interest in various fields, particularly in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Research indicates that this compound and its derivatives exhibit significant biological activity, particularly in the context of insulin regulation and vasorelaxation. Notably, derivatives of this compound have been synthesized for their potential use as therapeutic agents:
- Insulin Secretion Inhibition : Certain analogs derived from this compound have demonstrated the ability to inhibit insulin secretion from pancreatic islets. This property is particularly relevant for developing treatments for diabetes.
- Vasorelaxant Properties : The compounds derived from this compound have also been shown to induce vasorelaxation in rat aorta rings, suggesting potential cardiovascular benefits.
The biological effects of this compound derivatives can be attributed to several mechanisms:
- K_ATP Channel Modulation : Some derivatives function as K_ATP channel openers, which can influence insulin secretion and vascular tone.
- Calcium Dynamics : These compounds may act as calcium entry blockers and promote intracellular calcium translocation, although their mechanisms appear to be somewhat nonspecific.
Synthesis and Testing of Derivatives
Research has focused on synthesizing various analogs of this compound to evaluate their biological activities. For example:
- A study synthesized 2,2-dimethylchroman analogs from this compound derivatives. The most potent compound identified (14o) exhibited selective inhibition of insulin secretion and significant myorelaxant activity.
Biodegradation Studies
Biodegradation pathways involving this compound have also been investigated. Modified strains of Pseudomonas citronellolis were found to degrade this compound via the citronellol pathway. This aspect highlights the environmental significance and potential applications in bioremediation.
Data Table: Summary of Biological Activities
Activity | Description | Reference |
---|---|---|
Insulin Secretion Inhibition | Inhibits insulin secretion from pancreatic islets | |
Vasorelaxation | Induces relaxation in rat aorta rings | |
K_ATP Channel Opening | Modulates K_ATP channels affecting insulin dynamics | |
Calcium Dynamics | Acts as a Ca²⁺ entry blocker | |
Biodegradation | Degraded by Pseudomonas citronellolis |
Q & A
Q. Basic: What are the optimal synthetic routes for 2,6-dimethyldecane in laboratory settings?
Methodological Answer:
this compound can be synthesized via alkylation of decane with methylating agents (e.g., methyl iodide or dimethyl sulfate) in the presence of a Lewis acid catalyst like AlCl₃. Reaction conditions typically involve temperatures of 60–80°C to enhance selectivity for the 2,6-isomer . For higher purity (>95%), fractional distillation under reduced pressure (e.g., 15–20 mmHg) is recommended, followed by characterization via GC-MS to confirm branching patterns .
Q. Basic: How can researchers ensure the purity of this compound after synthesis?
Methodological Answer:
Post-synthesis purification requires a combination of techniques:
- Fractional Distillation : Separate isomers based on boiling point differences (e.g., this compound vs. 2,7-isomers).
- Chromatography : Use preparative GC or HPLC with a non-polar stationary phase (e.g., C18) to resolve branched alkane mixtures .
- Spectroscopic Validation : Confirm purity via ¹H/¹³C NMR (e.g., methyl group splitting patterns at δ 0.8–1.2 ppm) and FT-IR (C-H stretching at 2800–3000 cm⁻¹) .
Q. Basic: What safety protocols are critical when handling this compound in lab settings?
Methodological Answer:
- Ventilation : Use fume hoods to minimize inhalation risks due to volatile alkane vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and chemical-resistant lab coats; avoid latex due to permeability .
- Thermal Stability : Store at <25°C to prevent decomposition; avoid contact with strong oxidizers (e.g., HNO₃) .
Q. Advanced: How does branching at the 2,6-positions influence the compound’s physicochemical properties?
Methodological Answer:
The 2,6-dimethyl branching reduces symmetry, leading to:
- Lower Melting Points : Compared to linear decane, due to disrupted crystal packing (confirmed via DSC analysis) .
- Enhanced Hydrophobicity : Measured via contact angle assays (e.g., water contact angle >100° for this compound films) .
- Boiling Point : Slight elevation (~5–10°C) relative to linear isomers, verified using ASTM D86 distillation methods .
Q. Advanced: What experimental strategies resolve contradictions in membrane interaction studies of this compound?
Methodological Answer:
Conflicting data on lipid membrane permeability (e.g., reported in yeast vs. mammalian cells) can be addressed by:
- Standardized Model Systems : Use synthetic lipid bilayers (e.g., DOPC/DPPC mixtures) to isolate hydrophobic interactions .
- Fluorescence Quenching Assays : Track this compound penetration using pyrene-labeled lipids; quantify via Stern-Volmer plots .
- Molecular Dynamics (MD) Simulations : Compare force fields (e.g., CHARMM vs. AMBER) to validate experimental partition coefficients .
Q. Advanced: How can computational modeling predict the environmental fate of this compound?
Methodological Answer:
- Quantitative Structure-Activity Relationship (QSAR) Models : Input molecular descriptors (e.g., logP, molar volume) to estimate biodegradation half-lives .
- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict oxidative degradation pathways (e.g., OH radical attack) .
- Environmental Simulation : Use fugacity models (e.g., EQC Level III) to assess partitioning into air/water/soil phases .
Q. Advanced: What analytical techniques differentiate this compound from structural isomers in complex mixtures?
Methodological Answer:
- GC×GC-TOFMS : Two-dimensional gas chromatography with time-of-flight MS resolves co-eluting isomers via retention index matching .
- ¹³C NMR DEPT : Identify quaternary carbons at branching points (e.g., δ 29–32 ppm for 2,6-methyl carbons) .
- Raman Spectroscopy : Detect unique C-C stretching modes (1100–1200 cm⁻¹) specific to 2,6-substitution patterns .
Properties
IUPAC Name |
2,6-dimethyldecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-5-6-9-12(4)10-7-8-11(2)3/h11-12H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJGXZWEQBKLNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864367 | |
Record name | 2,6-Dimethyldecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13150-81-7 | |
Record name | 2,6-Dimethyldecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013150817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethyldecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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